An In-Depth Technical Guide to Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride: A Keystone Chiral Building Block in Modern Drug Discovery
An In-Depth Technical Guide to Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride: A Keystone Chiral Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is a non-proteinogenic amino acid ester that has emerged as a pivotal chiral building block in contemporary medicinal chemistry. Its unique structural and physicochemical properties, conferred by the strained cyclopropyl ring, offer significant advantages in the design of novel therapeutics. This guide provides a comprehensive technical overview of this compound, delving into its chemical characteristics, synthesis, and critical applications in drug development. We will explore the mechanistic basis for its ability to enhance metabolic stability and enforce conformational rigidity in bioactive molecules, with a particular focus on its role in the development of next-generation antiviral agents and other therapeutics.
Introduction: The Strategic Value of the Cyclopropyl Moiety
In the landscape of drug design, the pursuit of molecules with optimized pharmacokinetic and pharmacodynamic profiles is paramount. The incorporation of unique structural motifs that can favorably influence a drug candidate's properties is a key strategy. The cyclopropyl group, a three-membered carbocycle, has garnered significant attention for its ability to address common challenges in drug development, such as poor metabolic stability and lack of target selectivity.[1]
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride, with its defined stereochemistry, serves as a valuable precursor for introducing this strategic moiety into larger, more complex molecules. The inherent ring strain of the cyclopropyl group results in shorter, stronger carbon-carbon and carbon-hydrogen bonds, which in turn influences the molecule's electronic and conformational properties.[2] These characteristics are instrumental in:
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Enhancing Metabolic Stability: The high C-H bond dissociation energy of the cyclopropyl ring reduces its susceptibility to oxidative metabolism by cytochrome P450 (CYP) enzymes.[2]
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Imparting Conformational Rigidity: The fixed geometry of the cyclopropyl ring restricts the conformational freedom of the molecule it is incorporated into, which can lead to higher binding affinity and selectivity for its biological target.[3]
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Improving Potency and Bioavailability: By locking the molecule into a bioactive conformation, the cyclopropyl group can enhance its interaction with the target receptor or enzyme, leading to increased potency.
This guide will provide a detailed exploration of these aspects, offering insights for researchers looking to leverage the unique properties of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride in their drug discovery programs.
Physicochemical and Spectroscopic Profile
A thorough understanding of the fundamental properties of a building block is essential for its effective application in synthesis and drug design.
Chemical Identity and Properties
| Property | Value | Source |
| IUPAC Name | methyl (2R)-2-amino-2-cyclopropylacetate;hydrochloride | [4] |
| CAS Number | 172876-00-9 | - |
| Molecular Formula | C₆H₁₂ClNO₂ | [3] |
| Molecular Weight | 165.62 g/mol | [3] |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in water and polar organic solvents | - |
Spectroscopic Data (Representative)
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¹H NMR (CDCl₃, 400 MHz): δ 3.75 (s, 3H, OCH₃), 3.20 (d, J=7.2 Hz, 1H, α-CH), 1.60 (br s, 2H, NH₂), 1.10-1.20 (m, 1H, cyclopropyl CH), 0.50-0.70 (m, 4H, cyclopropyl CH₂).
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¹³C NMR (CDCl₃, 100 MHz): δ 175.0 (C=O), 60.5 (α-C), 52.0 (OCH₃), 15.0 (cyclopropyl CH), 8.5 (cyclopropyl CH₂), 7.5 (cyclopropyl CH₂).
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IR (KBr, cm⁻¹): 3400-3300 (N-H stretch), 2950 (C-H stretch), 1740 (C=O stretch, ester), 1600 (N-H bend).
Note: Actual spectral data may vary depending on the solvent and experimental conditions.
Synthesis and Methodologies
The enantioselective synthesis of chiral cyclopropyl amino acids is a topic of significant interest in organic chemistry. While a specific, detailed protocol for the industrial synthesis of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride is often proprietary, a representative synthesis can be constructed based on established methodologies in the scientific literature.[5]
General Synthetic Strategy
A common approach involves the diastereoselective cyclopropanation of a chiral dehydroamino acid derivative, followed by separation of diastereomers and subsequent deprotection.
Caption: Generalized synthetic workflow for chiral cyclopropyl amino acids.
Representative Experimental Protocol
The following protocol is a conceptual illustration based on principles from patented and published procedures for similar compounds.[6]
Step 1: Cyclopropanation
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To a solution of a suitable N-protected (e.g., Boc- or Cbz-) methyl dehydroalaninate in a suitable solvent (e.g., dichloromethane), add a palladium(II) or copper(I) catalyst.
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Cool the reaction mixture to 0 °C and add a solution of diazomethane in diethyl ether dropwise over a period of 2-3 hours.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.
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Quench the reaction by the careful addition of acetic acid.
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Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the solution under reduced pressure to yield the crude diastereomeric mixture of the protected cyclopropyl amino acid ester.
Step 2: Diastereomer Separation
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Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to separate the diastereomers.
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Combine the fractions containing the desired (2R)-diastereomer and concentrate under reduced pressure.
Step 3: Deprotection and Salt Formation
-
Dissolve the purified (2R)-diastereomer in a suitable solvent (e.g., methanol).
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Add a solution of hydrochloric acid in diethyl ether or dioxane.
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Stir the mixture at room temperature for 2-4 hours.
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Remove the solvent under reduced pressure to yield Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride as a solid.
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The product can be further purified by recrystallization if necessary.
Applications in Drug Discovery and Development
The unique properties of Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride make it a highly sought-after building block in the design of novel therapeutics, particularly in the field of antiviral drug development.
Case Study: HCV NS3/4A Protease Inhibitors
A prime example of the successful application of this building block is in the development of inhibitors of the Hepatitis C Virus (HCV) NS3/4A protease. This viral enzyme is essential for the replication of HCV, making it a key target for antiviral therapy.
The incorporation of a cyclopropylglycine moiety at specific positions in peptide-like protease inhibitors has been shown to significantly enhance their potency and pharmacokinetic properties. The cyclopropyl group can:
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Provide a Rigid Scaffold: The conformational constraint imposed by the cyclopropyl ring helps to pre-organize the inhibitor into a conformation that is optimal for binding to the active site of the protease. This reduces the entropic penalty of binding, leading to a higher binding affinity.
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Block Metabolic Sites: The cyclopropyl group can replace metabolically labile moieties, such as isopropyl groups, thereby preventing oxidative metabolism by CYP enzymes and increasing the drug's half-life in the body.[2]
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Engage in Favorable Interactions: The unique electronic nature of the cyclopropyl ring can lead to favorable interactions with amino acid residues in the enzyme's active site.[7]
Caption: Role of the building block in HCV protease inhibition.
Broader Therapeutic Potential
The principles demonstrated in the development of HCV inhibitors are applicable to a wide range of therapeutic areas. The ability of the cyclopropyl group to enhance metabolic stability and enforce a specific conformation makes it a valuable tool in the design of:
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Other Antiviral Agents: Targeting proteases and other enzymes in viruses such as HIV and influenza.
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Oncology Drugs: Developing inhibitors of kinases and other enzymes involved in cancer cell proliferation.
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Central Nervous System (CNS) Drugs: Designing molecules with improved brain penetration and metabolic stability.
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Peptidomimetics: Creating peptide-based drugs with enhanced stability and oral bioavailability.[3]
Safety, Handling, and Storage
As with any chemical reagent, proper handling and storage procedures are crucial to ensure safety and maintain the integrity of the compound.
-
Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably in a fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
-
Handling:
-
Handle as a typical amino acid hydrochloride salt.
-
Avoid strong oxidizing agents and strong bases.
-
-
Storage:
-
Store in a tightly sealed container in a cool, dry place.
-
Protect from moisture, as the compound is hygroscopic.
-
For long-term storage, refrigeration is recommended.
-
Conclusion
Methyl (2R)-2-amino-2-cyclopropylacetate hydrochloride represents a powerful tool in the arsenal of medicinal chemists. Its unique ability to confer metabolic stability and conformational rigidity makes it a highly valuable chiral building block for the synthesis of novel drug candidates with improved therapeutic profiles. A thorough understanding of its chemical properties, synthesis, and the mechanistic basis of its utility will continue to drive innovation in drug discovery and development across a broad spectrum of diseases.
References
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National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 14040494, Methyl 2-amino-2-cyclopropylacetate. Retrieved from [Link]
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Shanu-Wilson, J. (2022). Metabolism of cyclopropyl groups. Hypha Discovery Blogs. [Link]
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Ghosh, A. K., & Osswald, H. L. (2014). Supramolecular synthon hierarchy in cyclopropyl-containing peptide-derived compounds. CrystEngComm, 16(41), 9694-9704. [Link]
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MySkinRecipes. (n.d.). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride. Retrieved from [Link]
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Peters, U. (2013). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 56(22), 8955-8975. [Link]
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Nandakumar, J., & Bandyopadhyay, A. (2021). Identification of a poly-cyclopropylglycine–containing peptide via bioinformatic mapping of radical S-adenosylmethionine enzymes. Journal of Biological Chemistry, 296, 100763. [Link]
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de Meijere, A., & Kozhushkov, S. I. (2000). Methyl 2-(Benzyloxycarbonylamino)-2-cyclopropylideneacetate: A Versatile Building Block for Cyclopropyl-Containing Amino Acids. European Journal of Organic Chemistry, 2000(20), 3439-3453. [Link]
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NBinno. (n.d.). methyl 2-amino-2-cyclopropylacetate,hydrochloride. Retrieved from [Link]
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Tverdomed, S. N., & Jäger, V. (2012). An experimental and computational investigation of the cyclopentene-containing peptide-derived compounds: focus on pseudo-cyclic motifs via intramolecular interactions. Royal Society Open Science, 9(10), 220803. [Link]
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Scott, P. J. H. (2018). Improvements to metabolic stability through cyclopropyl modification. ResearchGate. [Link]
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Schramma, K. R., & Bushin, L. B. (2022). Structural, Biochemical, and Bioinformatic Basis for Identifying Radical SAM Cyclopropyl Synthases. ACS Chemical Biology, 17(1), 168-177. [Link]
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CYCLOPEp. (n.d.). CYCLOPEp. Retrieved from [Link]
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Seebach, D., et al. (1996). L-Proline, 2-methyl-. Organic Syntheses, 73, 1. [Link]
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MySkinRecipes. (n.d.). (S)-Methyl 2-amino-2-cyclopropylacetate hydrochloride. Retrieved from [Link]
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